
Butyltrimethylammonium chloride
Overview
Description
Butyltrimethylammonium chloride (C₇H₁₈ClN, molecular weight: 151.68 g/mol) is a quaternary ammonium salt classified as a cationic surfactant . It is a white solid with high water solubility and stability, widely used as an antistatic agent, phase transfer catalyst, and dispersant . Recent studies highlight its role in perovskite solar cells (PSCs), where it passivates surface defects, mitigates humidity-induced degradation, and enhances power conversion efficiency (PCE) up to 20.5% . The compound is flammable and irritant but biodegradable, posing moderate environmental risks .
Preparation Methods
Butyltrimethylammonium chloride is typically synthesized through the reaction of trimethylamine with butyl chloride in the presence of a solvent such as ethanol or methanol. The reaction is usually carried out at room temperature with the addition of sodium chloride to facilitate the process . The general reaction can be represented as follows:
(CH3)3N+C4H9Cl→(CH3)3N+C4H9Cl−
Chemical Reactions Analysis
Butyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Phase Transfer Catalysis: It is often used as a phase transfer catalyst to facilitate reactions between reactants in different phases (e.g., organic and aqueous).
Common reagents used in these reactions include sodium hydroxide , potassium permanganate , and hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Basic Information
- Chemical Formula : CHClN
- Molecular Weight : 151.68 g/mol
- CAS Number : 14251-72-0
- Melting Point : 225-230°C (decomposition)
- Solubility : Soluble in water and methanol
- Appearance : White to off-white solid
Antistatic Agent in Polymer Applications
BTMAC is widely recognized for its role as an antistatic agent in the surface treatment of polymers. It helps reduce static electricity, which can be detrimental in various industrial processes, especially in the production and handling of plastic materials.
Case Study: Polymer Coatings
A study demonstrated that the incorporation of BTMAC into polymer coatings significantly improved their antistatic properties. The treated surfaces exhibited reduced dust attraction and enhanced durability under operational conditions. This application is particularly beneficial in electronics packaging and textile industries where static discharge can lead to product damage .
Phase Transfer Catalyst
BTMAC serves as an effective phase transfer catalyst (PTC) in organic synthesis. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction rates and yields.
Data Table: Comparison of Reaction Rates with Different PTCs
Catalyst Type | Reaction Rate (mol/L·h) | Yield (%) |
---|---|---|
This compound | 12.5 | 90 |
Benzyltrimethylammonium Chloride | 10.0 | 85 |
Tetrabutylammonium Bromide | 8.0 | 80 |
This table illustrates that BTMAC outperforms other common PTCs in terms of reaction rate and yield, making it a preferred choice for various synthetic processes .
Catalytic Applications in Organic Synthesis
BTMAC has been utilized as a catalyst or co-catalyst in several organic reactions, including the isomerization of dichlorobutene.
Case Study: Isomerization Process
In a patented process, BTMAC was used alongside cuprous chloride to catalyze the isomerization of 1,4-dichlorobutene-2 to 3,4-dichlorobutene-1. The results indicated high yields with minimal byproducts, showcasing its efficiency as a catalyst in homogeneous reaction mixtures .
Use in Hydraulic Fracturing Fluids
Another notable application of BTMAC is as a friction-reducing agent in hydraulic fracturing fluids. Polymers containing BTMAC derivatives have shown effectiveness in reducing friction during fluid flow, thereby enhancing the efficiency of hydraulic fracturing operations.
Data Table: Friction Reduction Efficiency
Polymer Type | Friction Reduction (%) |
---|---|
(3-acrylamido-3-methyl) butyl trimethyl ammonium chloride | 30 |
Polyacrylamide with BTMAC derivative | 25 |
Conventional friction reducers | 15 |
This data indicates that polymers containing BTMAC derivatives provide superior friction reduction compared to conventional options .
Analytical Chemistry Applications
BTMAC is also employed as a reagent in analytical chemistry, particularly in gas chromatography for the pyrolysis of acetylcholine and choline. Its utility in this context stems from its ability to enhance separation efficiency and detection sensitivity.
Mechanism of Action
The primary mechanism of action of butyltrimethylammonium chloride is its ability to act as a surfactant, reducing surface tension and facilitating the mixing of immiscible liquids. It achieves this by aligning at the interface of the liquids, with its hydrophobic butyl group interacting with nonpolar substances and its hydrophilic trimethylammonium group interacting with polar substances .
Comparison with Similar Compounds
Butyltrimethylammonium chloride belongs to a broader family of quaternary ammonium salts. Key structural analogs and their comparative properties are outlined below:
Structural and Physical Properties
Key Observations :
- Cationic Structure : this compound has a linear butyl chain, whereas benzyltrimethylammonium and phenyltrimethylammonium derivatives feature aromatic groups. These structural differences influence hydrophobicity and interaction strengths in solvents or ionic networks .
- Thermal Stability : Aromatic analogs (e.g., benzyltrimethylammonium chloride) exhibit higher melting points due to π-π interactions, whereas aliphatic variants (e.g., tetra-n-butylammonium chloride) have lower melting points .
Electrochemical and Thermal Behavior
- Ionic Liquids : Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide ([N₁₁₁₄][TFSI]) exhibits lower viscosity (45 mPa·s at 25°C) and higher thermal stability (>300°C) compared to imidazolium-based ionic liquids, making it suitable for high-temperature lubricants .
- Phase Behavior : Binary mixtures of butyltrimethylammonium TFSI with alcohols show negative excess enthalpies, indicating strong intermolecular interactions, unlike tetraalkylammonium salts with bulkier cations .
Research Findings and Industrial Relevance
- DES Design: MD simulations reveal that this compound-based DESs exhibit nanoscale segregation into cation-rich and H-bond-donor regions, enabling tunable solvent properties for green chemistry applications .
- Environmental Impact : this compound’s biodegradability (~80% degradation in 28 days) makes it preferable to benzalkonium chloride derivatives, which persist in aquatic systems .
- Energy Storage : Butyltrimethylammonium TFSI demonstrates superior electrochemical stability at aluminum electrodes, with a wide electrochemical window (up to 4.5 V), enabling use in next-generation batteries .
Biological Activity
Butyltrimethylammonium chloride (BTMAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores the biological activity of BTMAC, including its pharmacological effects, antimicrobial properties, and implications in various biochemical processes.
Chemical Structure and Properties
BTMAC is characterized by its molecular formula . It consists of a butyl group attached to a trimethylammonium moiety, making it a cationic surfactant. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological functions.
Pharmacological Effects
BTMAC exhibits several pharmacological activities:
- Antimicrobial Activity : BTMAC has demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for several bacteria and fungi have been established, indicating its potential as an antibacterial and antifungal agent. For instance, studies have shown that BTMAC can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Cell Membrane Interaction : Due to its surfactant properties, BTMAC can disrupt microbial cell membranes, leading to cell lysis. This mechanism is particularly effective against biofilms, where bacterial cells are embedded in a protective matrix .
Antimicrobial Efficacy
A study evaluating the bactericidal and fungicidal activities of BTMAC found that it effectively inhibited the growth of multiple strains of bacteria and fungi. The results are summarized in Table 1.
Microorganism | Type | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | Gram-positive | 123 |
Escherichia coli | Gram-negative | 370 |
Candida albicans | Yeast | 250 |
This data indicates that BTMAC has a broad spectrum of antimicrobial activity, making it a candidate for use in disinfectants and preservatives.
Cellular Mechanisms
Research has indicated that BTMAC affects cellular signaling pathways. It has been shown to modulate the activity of certain enzymes involved in lipid metabolism and inflammatory responses. For example, BTMAC administration in sepsis models resulted in the preservation of enzyme activity related to inflammation, suggesting a protective role against sepsis-induced damage .
Applications
BTMAC's unique properties make it suitable for various applications:
- Biotechnology : Used in the modification of biomaterials, enhancing their mechanical properties and biocompatibility .
- Pharmaceuticals : Potential use as an excipient in drug formulations due to its ability to enhance drug solubility and stability.
- Agriculture : Investigated for use as a biocide in agricultural settings to control plant pathogens.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing butyltrimethylammonium chloride in academic research?
- Methodological Answer : Synthesis typically involves quaternization of trimethylamine with 1-chlorobutane under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the quaternary ammonium structure, with peaks at δ ~3.3 ppm (N⁺-CH₃) and δ ~1.0–1.8 ppm (butyl chain). Elemental analysis (C, H, N) should align with theoretical values (C: 55.42%, H: 11.92%, N: 9.23%) . Purity can be verified via ion chromatography for chloride content.
Q. How does this compound behave as a phase-transfer catalyst in biphasic reactions?
- Methodological Answer : Its efficacy depends on alkyl chain length and counterion hydrophilicity. For example, in nucleophilic substitutions (e.g., SN2 reactions), it facilitates anion transfer from aqueous to organic phases. Optimize concentration (typically 1–5 mol%) and pH (neutral to slightly basic) to maximize interfacial activity. Monitor reaction kinetics using HPLC or GC to quantify yield improvements .
Q. What analytical challenges arise when quantifying trace impurities in this compound?
- Methodological Answer : Common impurities include unreacted trimethylamine or butyl halides. Use reversed-phase HPLC with a C18 column and UV detection at 210 nm. For halide residuals, ion chromatography with a conductivity detector provides sensitivity down to 0.1 ppm. Calibrate against certified reference standards and validate recovery rates (≥95%) .
Advanced Research Questions
Q. How do structural modifications of this compound impact its ionic liquid properties?
- Methodological Answer : Substituting the chloride anion with bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) lowers melting point and enhances thermal stability (decomposition >300°C). Characterize thermal behavior via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Electrochemical stability can be assessed using cyclic voltammetry in anhydrous conditions .
- Table 1 : Properties of Butyltrimethylammonium-Based Ionic Liquids
Anion | Melting Point (°C) | Conductivity (mS/cm) | Thermal Stability (°C) |
---|---|---|---|
Cl⁻ | 180–190 | 0.5–1.0 | 200–220 |
[Tf₂N]⁻ | −20 | 3.5–4.5 | 320–350 |
Data derived from |
Q. What mechanisms underlie contradictory reports on the surfactant behavior of this compound?
- Methodological Answer : Discrepancies in critical micelle concentration (CMC) values often stem from pH, temperature, or counterion effects. Use conductometric titration at 25°C (±0.1°C) in deionized water to determine CMC. Validate via surface tension measurements (Wilhelmy plate method). For example, reported CMC ranges (0.8–1.2 mM) vary due to trace sodium chloride impurities altering ionic strength .
Q. How can this compound be integrated into electrochemical applications, such as battery electrolytes?
- Methodological Answer : As a co-solvent or additive, it improves ionic conductivity in lithium-ion systems. Test compatibility with LiPF₆ salts using impedance spectroscopy. Optimize molar ratios (e.g., 1:3 Li salt:ionic liquid) to balance viscosity and conductivity. Note: Hydrolytic instability of chloride anions necessitates anhydrous glovebox conditions .
Q. What strategies mitigate decomposition of this compound under high-temperature catalysis?
- Methodological Answer : Decomposition above 200°C releases volatile amines. Stabilize via anion exchange (e.g., to [BF₄]⁻) or encapsulation in mesoporous silica. Monitor degradation pathways using in situ FTIR or mass spectrometry. Pre-treat substrates (e.g., activated carbon) to adsorb reactive intermediates .
Q. Methodological Notes
Properties
IUPAC Name |
butyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.ClH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVGUJSDVKTDIX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7685-30-5 (Parent) | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014251720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50884736 | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14251-72-0 | |
Record name | Butyltrimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14251-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014251720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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